molecular formula C6H14N2O2S B2997636 1-Piperidinesulfonamide, 2-methyl- CAS No. 4108-91-2

1-Piperidinesulfonamide, 2-methyl-

Cat. No.: B2997636
CAS No.: 4108-91-2
M. Wt: 178.25
InChI Key: RKAMIEKGILWGSJ-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Sulfonamide Chemistry

The era of sulfonamide chemistry began in the 1930s with the groundbreaking discovery of Prontosil. wikipedia.orgresearchgate.net A German chemist, Gerhard Domagk, found that this dye possessed potent antibacterial properties, a discovery that earned him the Nobel Prize in 1938. ekb.egopenaccesspub.org Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to the active compound, sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This finding unleashed a wave of synthetic efforts, leading to the creation of thousands of sulfanilamide derivatives. wikipedia.org These "sulfa drugs" were the first broadly effective systemic antibacterials and marked a revolutionary step in medicine, significantly reducing mortality from bacterial infections before the widespread availability of penicillin. wikipedia.orgresearchgate.net The initial discovery also paved the way for other drug classes based on the sulfonamide structure, including diuretics, antidiabetic agents, and anticonvulsants. wikipedia.orgekb.eg

Fundamental Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. researchgate.netencyclopedia.pubnih.gov Its prevalence is due to a combination of favorable properties. The piperidine scaffold can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics. researchgate.netthieme-connect.com Furthermore, its three-dimensional structure allows it to serve as a versatile scaffold for introducing substituents in defined spatial orientations, enhancing binding affinity and selectivity for biological targets. researchgate.net Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub The incorporation of chiral piperidine scaffolds is a particularly promising strategy in drug design, helping to improve pharmacokinetic properties and biological activity. researchgate.netthieme-connect.com

Structural Classifications of Sulfonamide-Bearing Piperidine Derivatives

Sulfonamide-bearing piperidine derivatives can be classified based on the point of attachment and substitution patterns. The core sulfonamide group (R-SO₂-NR'R'') offers multiple points for variation. A primary classification distinguishes between derivatives of primary and secondary amines. ekb.eg

In the context of piperidine-containing structures, the classification can be more specific:

N-Sulfonylpiperidines: Where the piperidine nitrogen is directly attached to the sulfonyl group. The R group on the sulfonyl moiety is typically an aromatic or heteroaromatic ring. The piperidine ring itself can be further substituted, as seen in the subject compound, 1-Piperidinesulfonamide, 2-methyl-.

Piperidine-Substituted Arylsulfonamides: In this class, the piperidine ring is a substituent on an aromatic ring which, in turn, is part of a sulfonamide. For example, a piperidine ring might be attached to a phenylsulfonamide core. scispace.com

N-Piperidinyl Sulfonamides: These compounds feature a nitrogen atom of the sulfonamide group being part of the piperidine ring itself, as in N-(piperidin-1-yl)benzenesulfonamide, which can be synthesized by coupling benzenesulfonyl chloride with 1-aminopiperidine. researchgate.net

These structural variations allow for fine-tuning of the molecule's properties to interact with specific biological targets.

Overview of Research Trajectories for 1-Piperidinesulfonamide, 2-methyl- and Analogues

While specific research on 1-Piperidinesulfonamide, 2-methyl- is not extensively documented in publicly available literature, the broader class of piperidine sulfonamide analogues is an active area of investigation across various therapeutic fields. The synthesis of these compounds often involves the reaction of a substituted piperidine with a sulfonyl chloride. researchgate.netarabjchem.org

Research into these analogues has explored a range of potential biological activities:

Enzyme Inhibition: A significant focus of research is on the inhibition of enzymes. For instance, piperidine sulfonamide aryl hydroxamic acid analogues have been studied as inhibitors of matrix metalloproteinases (MMPs), which are implicated in conditions like osteoarthritis and tumor metastasis. tandfonline.comtandfonline.com These studies have shown that the inhibitory potency is often correlated with the hydrophobic properties of the molecules. tandfonline.comtandfonline.com Other research has synthesized and screened piperidine sulfonamide derivatives for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. scispace.comresearchgate.net

Antimicrobial and Antiviral Activity: The historical success of sulfonamides as antibacterials continues to inspire research. ontosight.ai More recently, piperidine sulfonamide moieties have been incorporated into more complex molecules to test for activity against other pathogens. For example, flavonol derivatives containing a piperidine sulfonamide group have been designed and synthesized, showing promising activity against the Tobacco Mosaic Virus (TMV). arabjchem.org

Anticancer and Anti-inflammatory Properties: The sulfonamide group is a feature in several anticancer and anti-inflammatory drugs. ekb.eg Research on compounds like '1-{[2-(piperidin1-ylsulfonyl)phenyl]sulfonyl}piperidine' explores their potential in these areas, likely through mechanisms involving enzyme inhibition or receptor binding. ontosight.ai

Antimalarial Activity: In the search for new treatments for malaria, substituted aminoacetamides with a piperidine sulfonamide group have been investigated. nih.gov

The research trajectory for this class of compounds involves designing novel structures, developing efficient synthetic routes, and evaluating their biological activities through in vitro and in vivo studies to establish structure-activity relationships (SAR). tandfonline.comresearchgate.net

Chemical Data for 1-Piperidinesulfonamide, 2-methyl-

Below are the computed chemical and physical properties for the title compound.

PropertyValue
Molecular Formula C₆H₁₄N₂O₂S
Molecular Weight 178.25 g/mol
InChI Key RKAMIEKGILWGSJ-UHFFFAOYSA-N
Canonical SMILES CC1CCCCN1S(=O)(=O)N
Topological Polar Surface Area 71.8 Ų
Complexity 219
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Data sourced from PubChem CID 926566 and other chemical databases. chem960.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6-4-2-3-5-8(6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAMIEKGILWGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-91-2
Record name 2-methylpiperidine-1-sulfonamide
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Synthetic Methodologies for 1 Piperidinesulfonamide, 2 Methyl and Derived Analogues

Conventional Synthetic Routes to Piperidine (B6355638) Sulfonamides

Traditional synthetic strategies for producing piperidine sulfonamides, including the 2-methyl derivative, are well-documented and widely utilized. These methods typically involve the formation of the sulfonamide linkage followed by modifications to the piperidine ring.

Formation of the Sulfonamide Linkage via Reaction of Piperidine with Sulfonyl Chlorides

The mechanism of this reaction is generally considered to be a stepwise process. The amine attacks the sulfonyl chloride to form a tetrahedral intermediate, known as a Meisenheimer complex, which then eliminates a chloride ion to yield the sulfonamide. uchile.cl

Introduction of the 2-Methyl Group on the Piperidine Ring

The introduction of a methyl group at the 2-position of the piperidine ring can be achieved through various synthetic routes. One common approach involves the alkylation of piperidine itself. chemicalbook.com This can be accomplished using methylating agents like methyl iodide in the presence of a strong base. chemicalbook.com Another method is the catalytic hydrogenation of a corresponding substituted pyridine (B92270), such as 2-methylpyridine, using catalysts like palladium on carbon (Pd/C). chemicalbook.com More advanced techniques can also be employed, such as the asymmetric hydrogenation of substituted pyridinium (B92312) salts using iridium(I) catalysts to achieve stereoselective synthesis of chiral 2-methylpiperidines. mdpi.com The presence and position of substituents, like the 2-methyl group, can significantly influence the compound's physicochemical properties and potential biological activity. thieme-connect.com

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of more complex derivatives of 1-Piperidinesulfonamide, 2-methyl- often requires multi-step reaction sequences. These strategies allow for the introduction of a wide variety of functional groups at different positions on both the piperidine ring and the sulfonyl group. For instance, a common intermediate, such as ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, can be synthesized and then further modified. nih.gov This intermediate can be prepared by coupling 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate. nih.gov Subsequent reactions, such as hydrolysis of the ester followed by amide coupling with various amines, can lead to a diverse library of sulfonamide derivatives. nih.gov Similarly, multi-step procedures involving protection and deprotection steps are often employed to selectively react at specific sites of the molecule, enabling the synthesis of complex target compounds. nih.govgoogle.com

Advanced Synthetic Techniques

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These methods offer improved efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of sulfonamides. organic-chemistry.orgtandfonline.comacs.org This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. organic-chemistry.orgacs.org One notable microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, avoiding the need for the often-unstable sulfonyl chlorides. organic-chemistry.orgacs.org Another efficient microwave-assisted protocol describes the copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines in an aqueous medium, offering a greener alternative to traditional methods. tandfonline.com

Method Reactants Catalyst/Reagent Conditions Advantages Reference
Direct SulfonylationSulfonic acids/salts, Amines2,4,6-trichloro- organic-chemistry.orgacs.orgresearchgate.net-triazine (TCT)Microwave, 50-80°C, 10-20 minAvoids sulfonyl chlorides, high yields, short reaction time organic-chemistry.orgacs.org
Copper-CatalyzedSodium sulfinates, AminesCuBr2Microwave, Acetonitrile:water, 120°C, 10-15 minGreen strategy, excellent yields, short reaction time tandfonline.com

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple reactive sites. In the context of piperidine sulfonamides, this means controlling which functional group reacts and at which position. For example, in the synthesis of quinoline (B57606) derivatives, sulfonyl chlorides have been used in a dual role for both sulfonylation and chlorination in a chemo- and regioselective manner under metal-free conditions. rsc.org Chemo-enzymatic methods are also being developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines, offering high selectivity. nih.gov Furthermore, piperidine itself can act as a promoter in the regioselective synthesis of α,β-unsaturated aldehydes from β-hydroxynitriles. researchgate.net These selective methods are essential for creating specific isomers of complex molecules, which can have distinct properties and activities.

Green Chemistry Principles in Sulfonamide Synthesis

The application of green chemistry principles to sulfonamide synthesis aims to reduce the environmental impact of chemical processes. Traditional methods often involve hazardous reagents and generate significant waste. sci-hub.se Modern approaches focus on the use of benign solvents, solvent-free conditions, and catalytic methods to improve efficiency and sustainability.

One of the key advancements is the use of water as a solvent for sulfonylation reactions. rsc.orgmdpi.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Syntheses are often carried out at room temperature, further reducing energy consumption. sci-hub.semdpi.com For instance, the reaction of sulfonyl chlorides with amines in water, using sodium carbonate as a base to neutralize the hydrochloric acid byproduct, has been shown to be a facile and environmentally benign method. rsc.orgmdpi.com This approach often results in high yields and purity, with product isolation simplified to filtration after acidification. rsc.org

Another green strategy is the use of mechanochemistry, which involves solvent-free reactions in a ball mill. rsc.org This technique can be used for the one-pot, two-step synthesis of sulfonamides from disulfides. The process involves a tandem oxidation-chlorination reaction followed by amination, utilizing solid sodium hypochlorite (B82951) and a Lewis acid-base inorganic reagent. rsc.org This method is notable for its use of cost-effective and environmentally friendly materials. rsc.org

Furthermore, ultrasound-assisted and microwave-assisted syntheses have been explored as green alternatives. nih.gov These methods can accelerate reaction times and improve yields, often in aqueous media. For example, the synthesis of arylsulfonamide derivatives of cyclic arylguanidines has been successfully achieved using these techniques with water as the solvent and potassium carbonate as the base. nih.gov

Stereoselective Synthesis of 2-Methylpiperidine (B94953) Scaffolds

The synthesis of piperidine derivatives with controlled stereochemistry is of great importance, as the biological activity of these compounds is often dependent on their three-dimensional structure. vulcanchem.com

Various methods have been developed for the stereoselective synthesis of piperidine rings. These include diastereoselective cyclization reactions, catalytic enantioselective methods, and the use of chiral auxiliaries.

Diastereoselective approaches often rely on the cyclization of acyclic precursors where the stereochemistry of the final ring is controlled by existing stereocenters in the starting material or by the reaction conditions. For example, a modular and diastereoselective 5+1 cyclization approach has been reported for the synthesis of N-(hetero)aryl piperidines. This method utilizes a robustly diastereoselective reductive amination/aza-Michael reaction sequence. acs.orgchemrxiv.org The diastereoselectivity of this process can be enhanced by the presence of water. acs.orgchemrxiv.org

Catalytic enantioselective methods are highly sought after as they allow for the creation of chiral piperidines from achiral or racemic starting materials. researchgate.net Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a powerful strategy to access enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cnnih.gov This key step, followed by reduction, provides a three-step route from pyridine to a variety of chiral piperidines. acs.orgsnnu.edu.cnnih.gov Additionally, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using chiral ligands has demonstrated high levels of enantioselectivity. researchgate.net

Other notable strategies include the diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction, where the stereochemistry of the piperidine is retained from the initial Mannich reaction. mdpi.com Furthermore, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides access to highly substituted and oxygenated piperidines. acs.org

Controlling the stereochemistry specifically at the C-2 position of the piperidine ring is a significant challenge in organic synthesis. researchgate.net Several strategies have been developed to address this, including asymmetric hydrogenation, the use of chiral auxiliaries, and C-H functionalization.

Asymmetric hydrogenation of 2-substituted pyridines is a widely studied method for obtaining enantioenriched 2-substituted piperidines. researchgate.net Rhodium-catalyzed C-H insertion reactions using chiral catalysts have also been employed for the C-2 functionalization of piperidines with high diastereoselectivity. nih.govd-nb.info The choice of catalyst and the protecting group on the piperidine nitrogen are crucial for controlling the site selectivity and stereoselectivity of the reaction. nih.govd-nb.infonih.gov For instance, N-Boc-piperidine functionalized with a rhodium catalyst can generate 2-substituted analogues with varying diastereoselectivity, while N-brosyl-piperidine under similar conditions can lead to high diastereoselectivity. nih.govd-nb.info

Another approach involves hydrogen borrowing catalysis, where an iridium(III) catalyst can effect a highly diastereoselective annulation between an enantiopure amine and a 1,5-diol to form C-2 substituted piperidines. sci-hub.se The stereochemistry of disubstituted piperidines, such as 2,3-disubstituted derivatives, can also be controlled, often favoring the cis-diastereoisomer. sci-hub.se

The use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of reactions at the C-2 position. bham.ac.uk For example, a chiral auxiliary can be used to direct a cyclization reaction to achieve a fully stereocontrolled synthesis. bham.ac.uk

Chemical Transformations for Diversification and Functionalization

The ability to modify the sulfonamide and piperidine moieties is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Modification of the sulfonamide nitrogen (N1-substitution) is a common strategy to alter the properties of sulfonamide-containing compounds. scirp.org The nature of the substituent on the sulfonamide nitrogen can significantly influence the biological activity. nih.gov For instance, in a series of indolic benzenesulfonamides, the substituents on the sulfonamide nitrogen were found to determine different mechanistic outcomes and cell fates in cancer cells. nih.gov

Synthetic strategies for modifying the sulfonamide nitrogen include the reaction of a primary sulfonamide with various electrophiles. While N1-monosubstituted derivatives are often the most active, N,N-disubstituted sulfonamides are also being investigated. tandfonline.comekb.eg

The piperidine ring can be functionalized at various positions to introduce chemical diversity. researchgate.net Common methods include hydrogenation of preformed pyridine rings, introduction of substituents into a saturated piperidine ring, and ring expansion of pyrrolidines. researchgate.net

C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the piperidine ring, avoiding the need for pre-functionalized starting materials. nih.govd-nb.info Rhodium-catalyzed C-H insertion reactions can be directed to different positions of the piperidine ring by carefully selecting the catalyst and the nitrogen protecting group. nih.govd-nb.infonih.gov For example, C-2 functionalization is electronically favored, while C-4 functionalization can be achieved by sterically shielding the C-2 position with a suitable catalyst and protecting group. nih.govd-nb.info Functionalization at the C-3 position, which is electronically deactivated, can be achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govd-nb.infonih.gov

Other functionalization strategies include intramolecular radical C-H amination/cyclization and oxidative amination of alkenes to form substituted piperidines. mdpi.com These methods allow for the introduction of a wide range of functional groups, leading to diverse libraries of piperidine derivatives.

Strategies for Introducing Additional Chemical Moieties

The structural framework of 2-methyl-1-piperidinesulfonamide offers several sites for chemical modification, enabling the synthesis of a diverse range of analogues. The introduction of additional chemical moieties is a key strategy for modulating the physicochemical properties, biological activity, and target selectivity of the core scaffold. Methodologies primarily target the piperidine ring nitrogen, the carbon backbone of the piperidine ring, and the sulfonamide group. These modifications allow for the exploration of structure-activity relationships (SAR) by systematically altering steric bulk, electronic properties, and hydrogen bonding capabilities.

Key synthetic strategies include N-alkylation and N-arylation of the piperidine nitrogen, acylation to form amides and carbamates, and the use of pre-functionalized piperidine synthons to introduce substituents onto the carbon framework of the ring. These approaches leverage well-established reaction protocols in medicinal chemistry to generate libraries of analogues for biological screening.

N-Alkylation and N-Arylation:

The secondary amine of a deprotected piperidine ring is a common site for introducing a wide variety of substituents. Standard N-alkylation reactions, such as reductive amination or substitution with alkyl halides, can be employed. For instance, the piperidine nitrogen can be functionalized by reacting with various aldehydes or ketones in the presence of a reducing agent.

Another powerful method for functionalizing the piperidine nitrogen is the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, enabling the introduction of diverse (hetero)aromatic moieties under relatively mild conditions. This strategy was utilized in a high-throughput chemistry campaign to rapidly generate analogues and improve the potency of parent compounds. biorxiv.org

Acylation and Carbamate (B1207046) Formation:

Acylation of the piperidine nitrogen to form amides is a fundamental strategy for introducing new chemical groups. This is typically achieved by reacting the piperidine intermediate with acyl chlorides, carboxylic acids (using coupling agents), or anhydrides. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them suitable for creating large libraries of derivatives. Amide coupling has been shown to improve the potency of parent compounds by up to 300-fold in some inhibitor series. biorxiv.org

Furthermore, the formation of carbamates by reacting the piperidine with chloroformates or other activated carbonate species is a widely used method in medicinal chemistry. acs.orgnih.gov Carbamates can act as stable linkers, and their ability to participate in hydrogen bonding can significantly influence interactions with biological targets. acs.orgnih.gov The synthesis of carbamates can be achieved using various reagents, such as p-nitrophenyl chloroformate (PNPCOCl) or N,N′-disuccinimidyl carbonate (DSC), which react with the amine to yield the desired carbamate derivative. nih.gov

Modification of the Piperidine Ring:

Introducing substituents directly onto the carbon backbone of the 2-methylpiperidine ring allows for fine-tuning of the compound's stereochemistry and steric profile. While direct C-H functionalization can be challenging, strategies often involve the use of piperidine rings that are already functionalized prior to the sulfonamide formation.

One such approach is the lithiation-trapping of N-Boc protected piperidines. whiterose.ac.uk This methodology allows for the introduction of various electrophiles at specific positions on the piperidine ring. Another common strategy is the hydrogenation of a substituted pyridine precursor to yield the corresponding substituted piperidine, often with good control over the diastereoselectivity. whiterose.ac.uk For example, modifications at the 4-position of the piperidine ring have been explored, where the introduction of a methyl group resulted in only a slight change in potency for certain Cav2.2 inhibitors, demonstrating the scaffold's tolerance for substitution at this position. nih.gov

The following table summarizes key strategies for introducing additional chemical moieties to the 2-methylpiperidine sulfonamide scaffold.

Table 1: Synthetic Strategies for Functionalization

Reaction Type Target Site Reagents and Conditions Moiety Introduced
Amide Coupling Piperidine Nitrogen Carboxylic acid, coupling agents (e.g., HATU, HBTU), base (e.g., DIPEA) in a suitable solvent (e.g., DMF) Acyl groups
Chan-Lam Coupling Piperidine Nitrogen Boronic acid, copper catalyst (e.g., Cu(OAc)₂), base, in a suitable solvent Aryl or heteroaryl groups
Carbamate Formation Piperidine Nitrogen p-Nitrophenyl chloroformate (PNPCOCl) or N,N′-disuccinimidyl carbonate (DSC), base, alcohol Alkoxycarbonyl groups
Pyridine Hydrogenation Piperidine Ring H₂, catalyst (e.g., PtO₂ or Pd/C), acidic or basic conditions Pre-functionalized ring substituents

Table 2: List of Mentioned Chemical Compounds

Compound Name
1-Piperidinesulfonamide, 2-methyl-
N,N′-disuccinimidyl carbonate (DSC)

Advanced Spectroscopic and Structural Characterization of 1 Piperidinesulfonamide, 2 Methyl

X-ray Crystallography for Definitive Solid-State Structure

Molecular Conformation and Torsion Angle Analysis

The conformational landscape of the 1-Piperidinesulfonamide, 2-methyl- molecule is primarily dictated by the piperidine (B6355638) ring. Substituted piperidine rings typically adopt a chair conformation to minimize angular and torsional strain. In this chair form, the substituents can occupy either axial or equatorial positions. For the 2-methyl group, the equatorial position is sterically favored to reduce 1,3-diaxial interactions with the hydrogen atoms on carbons 4 and 6 of the ring. The bulky sulfonamide group attached to the nitrogen atom would also preferentially occupy the equatorial position to minimize steric hindrance.

A comprehensive understanding of the molecular geometry is provided by the analysis of torsion angles, which describe the dihedral relationship between atoms. While specific values for 1-Piperidinesulfonamide, 2-methyl- are not experimentally determined, theoretical calculations on analogous systems provide insight into the expected ranges for key torsional parameters.

Table 1: Predicted Torsion Angles for Key Bonds in 1-Piperidinesulfonamide, 2-methyl-

Torsion AngleDescriptionPredicted Value (°)
C6-N1-C2-C3Defines the ring puckering at the N1-C2 bond.~55-60
N1-C2-C3-C4Defines the ring puckering at the C2-C3 bond.~(-50) - (-55)
C2-N1-S1-O1Describes the orientation of the sulfonyl group.Variable, influenced by steric factors.
C6-N1-S1-O2Describes the orientation of the sulfonyl group.Variable, influenced by steric factors.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of 1-Piperidinesulfonamide, 2-methyl- are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. The presence of the sulfonamide group is key to the formation of hydrogen bonds. The nitrogen atom of the sulfonamide is a potential hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors.

It is highly probable that the primary intermolecular interaction will be the formation of hydrogen bonds between the N-H of one molecule and a sulfonyl oxygen atom of a neighboring molecule. These interactions can lead to the formation of one-dimensional chains or two-dimensional networks. The specific motif will depend on the relative orientation of the molecules, which is influenced by the steric demands of the 2-methylpiperidine (B94953) ring.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of 1-Piperidinesulfonamide, 2-methyl-

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondN-H (sulfonamide)O=S (sulfonamide)Chains, Sheets
Weak C-H···O InteractionC-H (piperidine)O=S (sulfonamide)Network stabilization
Van der Waals ForcesAlkyl portionsAlkyl portionsClose packing

Reactivity and Reaction Mechanisms of 1 Piperidinesulfonamide, 2 Methyl

Nucleophilic Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 1-Piperidinesulfonamide, 2-methyl- possesses lone pair electrons, rendering it nucleophilic. However, the nucleophilicity of this nitrogen is significantly attenuated by the strong electron-withdrawing effect of the adjacent sulfonyl group. This resonance delocalization of the nitrogen's lone pair onto the oxygen atoms of the sulfonyl group reduces its availability for nucleophilic attack.

The presence of the 2-methyl group on the piperidine (B6355638) ring introduces a steric hindrance effect. This bulkiness in proximity to the sulfonamide nitrogen can further modulate its reactivity, potentially hindering the approach of electrophiles. libretexts.org In comparison to the nitrogen atom of a simple amine, the sulfonamide nitrogen is considerably less nucleophilic due to this resonance stabilization. libretexts.org

Despite its reduced reactivity, the sulfonamide nitrogen can participate in reactions with potent electrophiles. For instance, alkylation or acylation can occur under specific conditions, typically requiring strong bases to deprotonate the nitrogen, thereby increasing its nucleophilicity. The general order of amine nucleophilicity, which is influenced by electronic and steric factors, follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com Tertiary amines can be even more nucleophilic, especially when the alkyl groups are conformationally constrained, as in bicyclic structures. masterorganicchemistry.com

Condensation Reactions with Electrophilic Species

Condensation reactions involve the joining of two molecules with the concomitant elimination of a small molecule, such as water. libretexts.org The sulfonamide nitrogen of 1-Piperidinesulfonamide, 2-methyl-, upon deprotonation, can act as a nucleophile in condensation reactions with various electrophiles.

For instance, it can react with aldehydes and ketones. The initial nucleophilic addition of the sulfonamide nitrogen to the carbonyl carbon would form a hemiaminal-like intermediate. Subsequent dehydration, often acid-catalyzed, can lead to the formation of the corresponding N-sulfonylimine. The stability of these products and the reaction equilibrium are influenced by factors such as the nature of the electrophile, solvent polarity, and temperature. mdpi.com Studies on the condensation of other amino compounds with benzaldehydes have shown that the reaction proceeds in two steps: the formation of a hemiaminal followed by elimination of water to form a Schiff base. mdpi.com

Below is a table summarizing potential condensation reactions:

Electrophilic SpeciesPotential ProductReaction Conditions
Aldehyd (R-CHO)N-SulfonylimineAcid or base catalysis, removal of water
Ketone (R-C(O)-R')N-SulfonylimineAcid or base catalysis, removal of water
Acyl Chloride (R-COCl)N-AcylsulfonamideBase to neutralize HCl
Isocyanate (R-NCO)N-Sulfonylurea derivativeTypically no catalyst needed

Ring-Opening and Ring-Closing Reactions of the Piperidine Moiety

The piperidine ring in 1-Piperidinesulfonamide, 2-methyl- is a saturated heterocycle and is generally stable under many reaction conditions. However, under forcing conditions or through specific synthetic strategies, it can undergo ring-opening or participate in ring-closing reactions.

Ring-opening reactions of saturated heterocycles like piperidine are not common but can be achieved through methods such as hydrogenolysis or oxidative cleavage, though these are harsh conditions that might also affect the sulfonamide group. More synthetically relevant are ring-opening and ring-closing sequences that enable the transformation of the piperidine skeleton. nih.gov For example, sequential ring-opening and ring-closing reactions have been reported for converting para-substituted pyridines into meta-substituted anilines, demonstrating the possibility of skeletal editing of nitrogen-containing rings. nih.gov

Furthermore, intramolecular reactions can lead to the formation of bicyclic systems. If a suitable functional group is present on a side chain attached to the piperidine ring or the sulfonamide nitrogen, an intramolecular cyclization could occur. These reactions are powerful tools in organic synthesis for creating complex molecular architectures. arkat-usa.orgrsc.org

Stability Profile of the Sulfonamide Linkage

The sulfonamide linkage (S-N bond) is known for its considerable stability, which is a key reason for its prevalence in pharmaceuticals. ontosight.ai This stability is attributed to the strength of the sulfur-nitrogen bond and the delocalization of the nitrogen's lone pair electrons into the sulfonyl group.

Catalytic Studies Involving the Compound or its Derivatives

While specific catalytic studies involving 1-Piperidinesulfonamide, 2-methyl- are not extensively documented, its structural motifs suggest potential applications in catalysis. The piperidine and sulfonamide functionalities can serve as ligands for metal catalysts or as organocatalysts themselves.

Derivatives of piperidine are widely used as ligands in transition-metal catalysis. The nitrogen atom can coordinate to a metal center, and the chirality of the 2-methyl group could be exploited in asymmetric catalysis. For example, derivatives of N-methyl-n-(1-methyl-4-piperidinyl)-4-piperidinesulfonamide have been noted for their potential in forming stable cross-coupling complexes. sigmaaldrich.com

Furthermore, sulfonamide derivatives have been employed as organocatalysts. For instance, in direct amidation reactions of esters, various organocatalysts have been developed, highlighting the potential for nitrogen-containing compounds to facilitate chemical transformations. mdpi.com The development of catalysts for direct amide bond formation is an active area of research, with some methods utilizing nickel/NHC catalytic systems or lanthanide-based catalysts for the amidation of methyl esters. mdpi.com

Structure Activity Relationship Sar Studies of 1 Piperidinesulfonamide, 2 Methyl Analogues

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of 1-piperidinesulfonamide, 2-methyl- analogues is highly sensitive to the nature and position of various substituents. The core structure, consisting of a piperidine (B6355638) ring, a sulfonamide linker, and a methyl group at the 2-position, provides a versatile framework for chemical modification. Research into related piperidine sulfonamide classes has demonstrated that hydrophobic properties often play a dominant role in their interactions with biological targets. nih.gov

The substituents attached to the sulfonamide nitrogen or other positions on the piperidine ring can significantly alter the compound's electronic, steric, and hydrophobic characteristics. For instance, in studies of related N-substituted piperidine scaffolds, a clear trend in activity is often observed based on the properties of the substituent. frontiersin.org

Small Aliphatic Groups: The introduction of small, non-polar alkyl groups on the sulfonamide nitrogen, such as methyl or cyclopropyl, can establish a baseline of activity. frontiersin.org

Bulky/Aromatic Groups: Replacing small alkyl groups with larger, bulkier, or aromatic moieties can probe the size and nature of the target's binding pocket. The introduction of a phenyl or benzyl (B1604629) group can lead to a significant increase in potency, suggesting the presence of a hydrophobic pocket that can be favorably occupied by the aromatic ring. frontiersin.orgdrugdesign.org In some cases, adding electron-withdrawing groups like fluoro or chloro to these aromatic rings can further enhance activity by modifying electronic interactions or improving metabolic stability. rsc.orgmdpi.com

Polar Groups: Conversely, introducing polar functional groups, such as hydroxyls or amides, often leads to a decrease in activity. frontiersin.orgnih.gov This suggests that the primary binding interaction in the region is hydrophobic, and the introduction of polarity can be detrimental. nih.gov

The following table illustrates hypothetical SAR data for N-substituted 2-methyl-piperidinesulfonamide analogues, based on established principles from related compound series. frontiersin.org

Interactive Table: SAR of N-Substituted 2-methyl-piperidinesulfonamide Analogues

Substituent (R) on Sulfonamide Nitrogen cLogP (Predicted) Biological Activity (pIC50) Rationale
Hydrogen 1.8 4.5 Baseline activity, moderate polarity.
Methyl 2.2 5.1 Slight increase in hydrophobicity and activity.
Isopropyl 2.7 5.4 Increased hydrophobic interaction improves potency.
Cyclopentyl 3.3 5.8 Favorable fit in a moderately sized hydrophobic pocket.
Phenyl 3.5 6.5 Strong hydrophobic and potential π-π stacking interactions.
4-Fluorophenyl 3.7 6.8 Electron-withdrawing group enhances interactions.
Carbonyl-methyl 1.5 < 4.5 Increased polarity is detrimental to activity.
Hydroxyethyl 1.3 < 4.5 Introduction of H-bond donor disrupts hydrophobic binding.

Stereochemical Impact on Molecular Recognition and Efficacy

The presence of a chiral center at the 2-position of the piperidine ring means that 1-piperidinesulfonamide, 2-methyl- exists as a pair of enantiomers: (R)-2-methyl-1-piperidinesulfonamide and (S)-2-methyl-1-piperidinesulfonamide. Stereochemistry is a critical determinant in molecular recognition, as biological targets like enzymes and receptors are themselves chiral.

The specific three-dimensional arrangement of the methyl group relative to the rest of the molecule dictates how the compound can orient itself within a binding site. It is highly probable that one enantiomer will exhibit significantly greater potency than the other. This difference in activity arises because one enantiomer can achieve a more optimal fit with the target, maximizing favorable interactions (e.g., hydrophobic, hydrogen bonding) and minimizing steric clashes. nih.gov

For example, studies on other chiral molecules have shown that a drastic loss of activity can occur when the stereochemistry at a key position is inverted. nih.gov This suggests that the precise spatial orientation of the 2-methyl group is likely a key factor for the efficacy of these analogues, acting as a stereochemical determinant that orients other parts of the molecule for optimal interaction with its biological target. nih.gov Therefore, the synthesis and testing of the individual (R) and (S) enantiomers is a critical step in the optimization process to identify the true "eutomer," or the more active stereoisomer.

Exploration of Pharmacophore Models for Related Activities

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. scirp.orgnih.gov For the 1-piperidinesulfonamide, 2-methyl- class of compounds, a ligand-based pharmacophore model can be developed by identifying common structural features among the most active analogues. nih.gov

A hypothetical pharmacophore model for this scaffold would likely include several key features:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors and are frequently involved in key interactions with donor groups (like an -NH or -OH) in a protein's active site.

Hydrophobic Feature (H): The piperidine ring, particularly with its 2-methyl substituent, creates a distinct hydrophobic region that can interact with non-polar pockets in the target protein.

Additional Hydrophobic/Aromatic Feature (H/Ar): As suggested by SAR data, potent analogues often feature an additional hydrophobic or aromatic group attached to the sulfonamide nitrogen. This feature would occupy another lipophilic region of the binding site.

Exclusion Volumes (XVols): The model would also include exclusion volumes, which define regions of space where substituents would cause a steric clash with the target protein, leading to inactive compounds. nih.gov

Interactive Table: Hypothetical Pharmacophore Features for 1-Piperidinesulfonamide, 2-methyl- Analogues

Feature Type Likely Origin in Structure Role in Binding
Feature 1 Hydrogen Bond Acceptor (HBA) Sulfonamide Oxygens Anchors the ligand in the binding site via H-bonds.
Feature 2 Hydrophobic (H) 2-Methyl Piperidine Ring Occupies a non-polar pocket, contributing to affinity.
Feature 3 Aromatic/Hydrophobic (Ar/H) N-Aryl/Alkyl Substituent Provides additional hydrophobic interactions for potency.
Feature 4 Exclusion Volume Space around the core Defines steric limits of the binding pocket.

This type of model serves as a valuable tool for virtual screening to identify novel, structurally diverse compounds that match the pharmacophoric requirements and for guiding the design of new analogues with potentially higher activity. scirp.org

Scaffold Hopping and Bioisosteric Replacement Strategies

In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies used to modify a lead compound to improve its properties, discover novel intellectual property, or overcome issues like poor metabolic stability. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves replacing a specific functional group within the molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.gov For 1-piperidinesulfonamide, 2-methyl-, several bioisosteric replacements could be explored:

Sulfonamide Group: The sulfonamide moiety could be replaced by other groups capable of acting as hydrogen bond acceptors, such as a reverse sulfonamide, a carboxamide, or certain heterocyclic rings.

Piperidine Ring: The saturated piperidine ring could be replaced by other cyclic amines like pyrrolidine (B122466) or azepane to alter ring strain and conformational flexibility.

Methyl Group: The 2-methyl group could be replaced by other small alkyl groups (ethyl, cyclopropyl) or by a bioisosteric halogen (like chlorine) to fine-tune steric and electronic properties.

Scaffold Hopping: This is a more dramatic approach where the central molecular core, or scaffold, is replaced with a structurally different one while aiming to preserve the 3D orientation of the key interacting functional groups defined by the pharmacophore. biosolveit.de The goal is to find a completely new chemical series with similar or better biological activity. nih.gov For the 1-piperidinesulfonamide scaffold, hopping strategies could involve:

Replacing the piperidine ring with an acyclic linker that correctly positions the sulfonamide and the N-substituent.

Employing computational tools to search databases for entirely different scaffolds that can present the key pharmacophoric features (HBA, hydrophobic groups) in the same spatial arrangement. cresset-group.com

These strategies are essential for navigating beyond initial lead compounds to discover next-generation candidates with superior drug-like properties. researchgate.net

Biological Activity Research and Mechanistic Investigations of 1 Piperidinesulfonamide, 2 Methyl and Its Analogues

Antimicrobial Research Applications

The quest for novel antimicrobial agents has led researchers to explore a diverse range of chemical scaffolds, including derivatives of 1-piperidinesulfonamide, 2-methyl-. These compounds have demonstrated a breadth of activity against various microbial pathogens, prompting investigations into their mechanisms of action.

Investigations into Antibacterial Mechanisms

Derivatives of piperidine (B6355638) sulfonamide have been a focus of research for their potential antibacterial properties. Studies have shown that these compounds can exhibit moderate to strong activity against specific bacterial strains. For instance, a series of synthesized compounds incorporating 1,3,4-oxadiazole (B1194373) and piperidine moieties demonstrated notable activity against Salmonella typhi and Bacillus subtilis. usp.br The antibacterial efficacy of these compounds is often attributed to their unique structural features, which can be further elucidated through techniques like spectral data analysis and docking studies to understand interactions with bacterial amino acids. usp.br

The introduction of a pyrimidine (B1678525) sulfonamide structure containing an oxyacetal group has also been explored. One particular derivative, E35, showed promising in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). acs.org Further investigation into the mechanism of such compounds suggests they may enhance a plant's disease resistance by influencing defense enzymes. acs.org

Thiosemicarbazone derivatives of piperidin-4-one have also been synthesized and screened for their antibacterial activity. These compounds have shown good activity against Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org The addition of the thiosemicarbazone group appears to enhance the antibacterial properties of the piperidine-4-one core structure. biomedpharmajournal.org

Exploration of Antifungal Activities

The antifungal potential of piperidine sulfonamide analogues has been another significant area of investigation. Research has shown that chalcone (B49325) derivatives containing piperidine and sulfonamide moieties can exhibit potent antifungal activity. researchgate.net For example, compound N5 from one study demonstrated superior antifungal activity against Phomopsis sp. and Phytophthora capsica compared to the commercial fungicide azoxystrobin. researchgate.net The mechanism of action for some of these derivatives involves compromising the integrity of the fungal hyphal cell membrane, leading to inhibited growth. researchgate.net

Furthermore, piperidin-4-one derivatives have been found to possess antifungal activity against a range of fungi, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to piperidin-4-one derivatives has been shown to significantly enhance their antifungal activity. biomedpharmajournal.org The structural diversity of compounds isolated from Piper species, such as amides and flavonoids, has also provided a basis for identifying potential antifungal leads. nih.gov

Antiviral Efficacy Studies (e.g., against Tobacco Mosaic Virus, SARS-CoV-2 main protease targets)

The antiviral properties of piperidine sulfonamide derivatives have been explored against various viruses, including plant and human pathogens. Flavonol derivatives containing a piperidine sulfonamide group have shown promising activity against the Tobacco Mosaic Virus (TMV). consensus.appdntb.gov.ua Studies suggest that these compounds can inhibit the virus and that their mechanism may involve fracturing the TMV particles and affecting their self-assembly. researchgate.net

In the context of human viruses, the main protease (Mpro) of SARS-CoV-2 has been a key target for the development of antiviral drugs. mdpi.comnih.gov While direct research on 1-Piperidinesulfonamide, 2-methyl- as a SARS-CoV-2 Mpro inhibitor is not extensively documented in the provided results, the broader class of piperidine-containing compounds and other heterocyclic structures have been investigated. The search for potent non-covalent inhibitors of SARS-CoV-2 Mpro has led to the discovery of novel chemical scaffolds. biorxiv.orgnih.gov The development of such inhibitors is a promising strategy for creating effective oral antiviral therapeutics against coronaviruses. biorxiv.orgnih.gov

Enzyme Inhibition Research

The inhibitory effects of 1-piperidinesulfonamide, 2-methyl- and its analogues on various enzymes have been a subject of scientific inquiry, particularly in the context of neurodegenerative diseases and bacterial pathogenesis.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key therapeutic strategy for Alzheimer's disease. nih.govugr.es Research has demonstrated that derivatives of piperidine can act as inhibitors of these enzymes.

A study on synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives revealed that seven of the synthesized compounds were potent acetylcholinesterase inhibitors. usp.br Similarly, piperazine (B1678402) derivatives have been shown to have inhibitory effects on both AChE and BChE. nih.gov The mechanism of inhibition often involves interactions with the active site of the enzymes. For instance, molecular docking studies have been used to understand how these compounds bind to the amino acids within the enzyme's active site. usp.br

The search for selective BChE inhibitors is also an active area of research, as specific inhibition of BChE could offer advantages in treating Alzheimer's disease. nih.gov Pharmacophore-based screening has been employed to identify potent and selective BChE inhibitors, leading to the discovery of new scaffolds for further development. nih.gov

Urease Inhibition Studies

Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. nih.gov The inhibition of urease is therefore a promising strategy for treating these infections. nih.gov

Research has shown that piperidine sulfonamide derivatives can be potent urease inhibitors. usp.br A study of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives found that all the synthesized compounds displayed strong inhibitory activity against urease, with many being significantly more potent than the standard inhibitor, thiourea. usp.br The mechanism of inhibition for some compounds has been identified as competitive or mixed-type. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors with the urease enzyme. nih.gov

The following table summarizes the inhibitory activities of some piperidine and related derivatives against various enzymes.

Compound/Derivative ClassTarget Enzyme(s)Observed ActivityReference(s)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivativesAcetylcholinesterase, UreasePotent inhibition usp.br
Piperazine derivativesAcetylcholinesterase, ButyrylcholinesterasePotent inhibition nih.gov
Flavonol derivatives with piperidine sulfonamideTobacco Mosaic VirusPromising anti-TMV activity consensus.appdntb.gov.ua
Chalcone derivatives with piperidine and sulfonamidePhomopsis sp., Phytophthora capsicaPotent antifungal activity researchgate.net
Piperidin-4-one thiosemicarbazone derivativesS. aureus, E. coli, B. subtilisGood antibacterial activity biomedpharmajournal.org

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Modulation

The modulation of Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) represents a promising strategy for managing pain and inflammation. FAAH is the primary enzyme responsible for breaking down the endocannabinoid anandamide, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.govnih.gov Inhibiting these enzymes can therefore increase the levels of beneficial endogenous lipids. nih.govnih.gov

While direct studies on 1-Piperidinesulfonamide, 2-methyl- are scarce, research on structurally related piperidine derivatives has identified potent dual inhibitors of FAAH and sEH. nih.gov For example, a series of piperidine-based compounds has been explored for this dual activity. The general approach involves coupling a piperidine core with other chemical moieties to achieve desired inhibitory concentrations. nih.govlsu.edu One study detailed the synthesis of piperidine-derived non-urea sEH inhibitors starting from commercially available materials like methyl isonipecotate. lsu.edu Structure-activity relationship (SAR) studies on these analogues led to the development of inhibitors with sub-nanomolar potency against human sEH. lsu.edu

For instance, the development of potent amide non-urea inhibitors of sEH has been a significant area of focus. Optimization of a lead compound through SAR studies resulted in inhibitors with IC₅₀ values as low as 0.4 nM for human sEH, demonstrating their potential suitability for preclinical development. lsu.edu

Compound AnalogueTarget EnzymeIC₅₀ (nM)Notes
Amide non-urea piperidine derivativeHuman sEH0.4Identified as a potent inhibitor from a series of analogues. lsu.edu
PF-3845FAAHKi = 0.23 µMA selective FAAH inhibitor with no activity at FAAH-2. rndsystems.com
TPPUsEH-A potent and selective sEH inhibitor shown to be neuroprotective. frontiersin.org

Matrix Metalloproteinase (MMP) Inhibition Research

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that degrade components of the extracellular matrix. wikipedia.org Their overactivity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. wikipedia.orgmdpi.com Consequently, MMP inhibitors are of significant therapeutic interest. mdpi.comnih.gov

The piperidine sulfonamide scaffold has been investigated in the context of MMP inhibition. Although specific data on 1-Piperidinesulfonamide, 2-methyl- is not available, broader research has evaluated related structures. For example, second-generation MMP inhibitors with improved selectivity have been developed to target specific MMPs like MMP-2 and MMP-9 (gelatinases) and various collagenases. nih.gov Some pyrimidine-based inhibitors, which can be considered structural analogues, have shown high selectivity for MMP-2 and MMP-9. wikipedia.org The mechanism of many MMP inhibitors involves chelating the zinc ion at the enzyme's active site, thereby blocking its catalytic function. wikipedia.orgmdpi.com

In experimental models of pneumococcal meningitis, the use of MMP inhibitors like Ro 32-3555, which preferentially inhibits collagenases and gelatinase B (MMP-9), resulted in reduced brain injury and mortality. nih.gov Another broad-spectrum MMP inhibitor, Marimastat, has been studied for its effects on liver fibrosis, where it was found to downregulate the gene expression and activity of several MMPs. plos.org

InhibitorTarget MMPsResearch ContextFinding
Ro 32-3555MMP-1, -8, -9, -13Experimental Pneumococcal MeningitisDecreased hippocampal apoptosis and cortical injury. nih.gov
MarimastatBroad-spectrumExperimental Liver FibrosisSignificantly upregulated hepatic MMP-8 and MMP-9 transcripts. plos.org
Pyrimidine-based inhibitor (Ro 28-2653)MMP-2, MMP-9, MT1-MMPAntitumor ResearchShowed oral bioavailability and diminished tumor growth in animal models. wikipedia.org

Cyclin-Dependent Kinase (CDK) Inhibition Studies

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of many cancers. nih.govnih.gov This makes CDKs attractive targets for anticancer drug development. nih.gov The piperidine sulfonamide structure has been noted as a potential scaffold for designing CDK inhibitors. scholaris.ca

Research has led to the discovery of various small molecule CDK inhibitors, many of which target the ATP-binding pocket of the kinase. nih.gov For example, AZD5438 is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, with IC₅₀ values in the low nanomolar range. rndsystems.com Another inhibitor, Milciclib, shows activity against CDK1, CDK2, CDK4, and CDK5, leading to a G1 phase block in the cell cycle. nih.gov While these are not direct analogues of 1-Piperidinesulfonamide, 2-methyl-, they illustrate the therapeutic strategy of CDK inhibition. The development of selective CDK2 inhibitors has been pursued to overcome resistance to dual CDK4/6 inhibitors like Palbociclib and Ribociclib. nih.gov

InhibitorTarget CDKsIC₅₀ (nM)Biological Effect
AZD5438CDK2, CDK5, CDK1, CDK96-45, 14, 16, 20Exhibits antiproliferative activity in human tumor cell lines. rndsystems.com
MilciclibCDK245Induces G1 phase cell cycle block. nih.gov
AT7519Pan-CDK inhibitor100-500 nM (effective dose)Inhibited cell survival in a concentration-dependent manner in U937 leukemic cells. brieflands.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Pathways

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are vital for stimulating insulin (B600854) secretion. oatext.comnih.gov Inhibiting DPP-IV prolongs the action of these hormones, making it an established therapeutic approach for type 2 diabetes. nih.govmdpi.com

The active site of DPP-IV has been extensively studied, and various inhibitor scaffolds have been developed. While 1-Piperidinesulfonamide, 2-methyl- itself is not a known DPP-IV inhibitor, related heterocyclic structures are common among approved drugs. For instance, sitagliptin (B1680988) contains a triazolopiperazine ring, which is structurally related to the piperidine core. oatext.com Teneligliptin incorporates a pyrazole (B372694) ring system that engages with key residues in the S1 and S2 pockets of the DPP-IV active site. mdpi.com Studies on 2-benzyl-piperazine derivatives have reported IC₅₀ values as low as 19 nM, highlighting the effectiveness of this class of heterocyclic compounds as DPP-IV inhibitors. oatext.com The inhibitory mechanism involves interactions with key amino acid residues within the enzyme's active site, preventing the binding and degradation of natural substrates. plos.org

Inhibitor Class / ExampleKey Structural FeatureIC₅₀Mechanistic Insight
2-benzyl-piperazine derivativePiperazine ring19 nMA lead compound for potent DPP-IV inhibition. oatext.com
Sitagliptinβ-homophenylalanine triazolopiperazine18 nMInteracts extensively with the hydrophobic pocket of the DPP-4 active site. oatext.complos.org
Cyanopyrrolidines (e.g., Vildagliptin)Cyanopyrrolidine-Peptidomimetic inhibitors that resemble the proline-containing substrate of DPP-IV. mdpi.com

Antioxidant Activity Investigations

Antioxidants are crucial for defending against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.govscielo.org.mx Chronic oxidative stress is linked to numerous degenerative diseases. nih.gov

Free Radical Scavenging Capabilities

The ability of a compound to directly scavenge free radicals is a key measure of its antioxidant potential. This is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. scielo.org.mxnih.gov While specific studies on 1-Piperidinesulfonamide, 2-methyl- are not available, research on related chemical classes provides insight. For example, various hydrazone derivatives have been shown to possess potent free radical scavenging properties. scielo.org.mx Similarly, studies on plant extracts rich in phenols and flavonoids demonstrate significant, concentration-dependent scavenging of DPPH and other radicals. nih.gov

Theoretical studies on 1-methyl-1,4-dihydronicotinamide (B15369) (MNAH), a model for the NADH coenzyme, show it to be a highly effective scavenger of hydroperoxyl radicals (HOO•), with reaction rates comparable to or better than reference antioxidants like ascorbic acid and Trolox in physiological environments. rsc.org This suggests that heterocyclic structures can be potent radical scavengers. rsc.org

Oxidative Stress Mitigation Research

Beyond direct scavenging, compounds can mitigate oxidative stress by modulating cellular antioxidant defense systems. rsc.org Oxidative stress from factors like high salinity in plants or metabolic processes in animals can damage lipids, proteins, and DNA. rsc.orgmdpi.com Research on resveratrol (B1683913) and a derivative of 3-hydroxypyridine (B118123) has shown that these antioxidants can protect mitochondria and reduce the excessive generation of ROS under stress conditions. mdpi.com

Synthetic antioxidants designed to mimic the function of enzymes like manganese superoxide (B77818) dismutase (MnSOD) are also being developed. nih.gov These MnSOD mimetics can neutralize superoxide radicals and have shown promise in models of cardiovascular disease, neurodegeneration, and other conditions linked to mitochondrial dysfunction and ROS accumulation. nih.gov The development of such compounds highlights a therapeutic strategy aimed at bolstering the body's natural antioxidant defenses to combat diseases related to oxidative stress. nih.govnih.gov

Anti-inflammatory Research Frameworks

The anti-inflammatory potential of piperidine and sulfonamide derivatives is a significant area of investigation. Research frameworks often utilize in vivo models, such as the carrageenan-induced paw edema assay in rats, to evaluate the efficacy of newly synthesized compounds. longdom.org In this model, the reduction in paw swelling after administration of a test compound indicates its anti-inflammatory activity.

Studies on various analogues have demonstrated that structural modifications can significantly influence their anti-inflammatory effects. For instance, the introduction of certain substituents on the piperidine or sulfonamide scaffold has been shown to enhance activity. jneonatalsurg.com Research on aromatic sulfonamide derivatives has identified compounds with anti-inflammatory and analgesic activities comparable to the reference drug celecoxib. researchgate.net These studies often explore the structure-activity relationships to guide the design of more potent anti-inflammatory agents. semanticscholar.org

The mechanisms underlying the anti-inflammatory effects are also a key focus. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Consequently, research into piperidine and sulfonamide analogues often includes assays to determine their selectivity for COX-1 versus COX-2 enzymes. nih.gov Compounds with higher selectivity for COX-2 are of particular interest as they are expected to have a better gastrointestinal safety profile. semanticscholar.org Furthermore, the antioxidant properties of these compounds are also investigated, as reactive oxygen species are known to play a role in the inflammatory process. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Selected Piperidine and Sulfonamide Analogues

Compound Type Model Finding Reference
Piperazine-Thiazole Derivatives Carrageenan-induced rat paw edema Inhibition of edema up to 75%, with bromine-substituted derivatives showing high potency. jneonatalsurg.com
2,3-dihydropyrazole and Thiazole Derivatives Carrageenan-induced rat paw edema Consistently excellent anti-inflammatory activity (≥ 70% inhibition), comparable to indomethacin. longdom.org
Flavone-Piperazine Derivatives Pro-inflammatory cytokine inhibition Promising inhibition of TNF-α (up to 87%) and IL-6 (up to 93%). researchgate.net
Aromatic Sulfonamide Derivatives Not Specified Equipotent activity to the reference drug celecoxib. researchgate.net

Research into Potassium Channel Modulation (e.g., Kv1.3)

Voltage-gated potassium channels, particularly Kv1.3, have emerged as important therapeutic targets for a range of conditions, including autoimmune and inflammatory disorders. google.com The Kv1.3 channel is highly expressed on T lymphocytes, and its modulation can suppress T cell activation, a key event in many inflammatory and autoimmune diseases. nih.gov

Piperidine aryl sulfonamide derivatives have been specifically designed and synthesized as modulators of Kv1.3 channels. google.comwipo.int Patent literature discloses compounds of this class and their potential use in treating diseases associated with potassium channel activity. google.comwipo.int The research framework for these compounds involves electrophysiological studies, such as patch-clamp recordings, to determine their potency and selectivity for the Kv1.3 channel. nih.gov Binding assays are also employed to measure the affinity of the compounds for the channel. nih.gov

The mechanism of action often involves a use-dependent block of the channel, where the compound preferentially binds to and stabilizes the inactivated state of the Kv1.3 channel. nih.gov This mode of action can provide a desirable level of selectivity and efficacy. The development of selective Kv1.3 blockers is a promising strategy for immunosuppression without the broad side effects associated with some current therapies. google.com

Table 2: Investigational Piperidine Analogues as Kv1.3 Channel Modulators

Compound Assay Finding Reference
UK-78,282 Patch-clamp recording, 125I-ChTX binding, 86Rb efflux Potent, use-dependent blocker of Kv1.3 with an IC50 of ~200 nM. nih.gov
Piperidine Aryl Sulfonamides Not Specified Described as Kv1.3 modulators for treating diseases associated with potassium channel activity. google.comwipo.int
PAPTP In vitro on CLL cells Kills ex vivo primary human Chronic Lymphocytic Leukemia (CLL) cells by inhibiting mitoKv1.3. nih.govtmc.edu

Preclinical Studies on Anti-Ulcer Mechanisms in Animal Models

The gastrointestinal side effects of many anti-inflammatory drugs have spurred research into new agents with improved safety profiles. Preclinical studies in animal models are crucial for evaluating the potential for a compound to cause or protect against gastric ulcers. mdpi.com

Research on piperidine and sulfonamide derivatives has included investigations into their gastroprotective effects. researchgate.net For example, certain aromatic sulfonamide derivatives have been shown to have a safe profile in terms of ulcerogenic potential. researchgate.net In some cases, these compounds have demonstrated a significant gastroprotective effect against experimentally induced gastric ulcers. researchgate.net

The mechanisms underlying these gastroprotective effects are a key area of study. Investigations often focus on the role of endogenous protective factors, such as nitric oxide (NO) and prostaglandins. nih.gov For instance, the anti-ulcer activity of some compounds has been linked to an increase in the production of protective NO. nih.gov Additionally, antioxidant mechanisms are often implicated, with studies measuring levels of malondialdehyde (MDA) and myeloperoxidase (MPO) in gastric tissue as markers of oxidative stress and neutrophil infiltration, respectively. nih.gov

Table 3: Preclinical Anti-Ulcer Activity of Related Compound Classes

Compound Class/Agent Animal Model Key Mechanistic Finding Reference
Aromatic Sulfonamide Derivatives Not Specified Showed a complete safety profile regarding ulcerogenic potential and some derivatives exhibited significant gastroprotective effects. researchgate.net
Methanol extract of Simaba ferruginea and Canthin-6-one Ethanol-induced ulcer in mice Anti-ulcer effect mediated in part by increased production of endogenous nitric oxide. nih.gov
Betahistine Indomethacin-induced gastric mucosal ulcer in rats Protects against gastric damage by lowering the expression of CINC-2ɑ. researchgate.net
Phy-Blica-D (Polyherbal Formula) Ethanol-induced gastric ulcers in rats Exerts gastroprotective effects by suppressing oxidative stress and stimulating antioxidant enzymes. mdpi.com

Advanced Research Applications and Future Directions

1-Piperidinesulfonamide, 2-methyl- as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The piperidine (B6355638) nucleus is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural products, making its derivatives highly valuable in medicinal chemistry. mdpi.com The structure of 1-Piperidinesulfonamide, 2-methyl- offers several strategic advantages as a synthetic building block. The presence of the sulfonamide group provides a site for further chemical modification, while the piperidine ring itself can be a key pharmacophoric element.

The methyl group at the 2-position introduces a chiral center, allowing for the diastereoselective synthesis of complex target molecules. This is particularly crucial in drug development, where stereochemistry often dictates biological activity and safety. The sulfonamide nitrogen can act as a nucleophile or be deprotonated to participate in various coupling reactions, enabling the attachment of diverse molecular fragments. Researchers can leverage this reactivity to construct larger, more intricate molecular architectures, incorporating the 2-methylpiperidine (B94953) sulfonamide core to explore new chemical space in the quest for novel bioactive compounds. While the piperidine ring is a cornerstone in drug construction, the specific utility of the 2-methyl variant as a building block in documented complex syntheses is an area that warrants further investigation. mdpi.com

Potential Applications in Materials Science and Nanotechnology Research

While the primary focus for piperidine sulfonamides has been in biomedicine, their unique chemical properties suggest potential, yet largely unexplored, applications in materials science and nanotechnology. The sulfonamide functional group is known for its ability to participate in hydrogen bonding and coordinate with metal ions. These characteristics could be harnessed to design novel polymers or supramolecular assemblies.

Theoretically, 1-Piperidinesulfonamide, 2-methyl- could be incorporated as a monomer in polymerization reactions to create functional materials with specific thermal or mechanical properties. The piperidine moiety could influence the polymer's solubility and processing characteristics. In nanotechnology, the compound could be used to functionalize the surface of nanoparticles, modifying their surface chemistry to improve biocompatibility for biomedical applications or to act as a linker for attaching other molecules, such as targeting ligands or sensors. These applications remain speculative and represent a frontier for future research, extending the utility of this compound class beyond its traditional biological role.

Integration into Fragment-Based Drug Discovery and Lead Optimization (Preclinical Research)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying high-quality lead compounds. nih.gov FBDD utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. nih.gov 1-Piperidinesulfonamide, 2-methyl-, with its relatively low molecular weight and simple structure, is an ideal candidate for inclusion in a fragment library.

Table 1: Properties of 1-Piperidinesulfonamide, 2-methyl- in the Context of Fragment-Based Drug Discovery's "Rule of Three"

"Rule of Three" Parameter Guideline Estimated Value for 1-Piperidinesulfonamide, 2-methyl- Conformance
Molecular Weight < 300 Da ~176.25 g/mol Yes
cLogP ≤ 3 ~1.5 Yes
Hydrogen Bond Donors ≤ 3 1 Yes
Hydrogen Bond Acceptors ≤ 3 2 Yes

This table outlines the general "Rule of Three" guidelines for fragment molecules in FBDD, as described in the literature. nih.gov

Once a fragment like 1-Piperidinesulfonamide, 2-methyl- is identified as a "hit" through screening methods like Nuclear Magnetic Resonance (NMR) or virtual screening, the process of lead optimization begins. nih.govtechnologynetworks.com Medicinal chemists can use structure-based design to "grow" the fragment, adding functional groups to enhance its binding affinity and selectivity for the target protein. nih.gov For instance, the sulfonamide nitrogen or the piperidine ring could serve as anchor points for chemical elaboration. This iterative process of synthesis and testing aims to convert a low-potency fragment hit into a highly potent and selective preclinical candidate with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govdanaher.com

Development of Novel Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for interrogating the function of proteins and other biomolecules within their native cellular environment. biorxiv.org A well-designed probe should be potent, selective, and engage its intended target in cells. The 1-Piperidinesulfonamide, 2-methyl- scaffold represents a promising starting point for the development of such probes.

By modifying the core structure, researchers could create a library of derivatives to screen against various biological targets, such as kinases or proteases. nih.gov Once a promising interaction is found, the scaffold can be further optimized for potency and selectivity. To create a functional probe, a reactive moiety could be incorporated to enable covalent labeling of the target protein, or a reporter tag (like a fluorophore or biotin) could be attached to allow for visualization and pulldown experiments. The development of a selective probe and a structurally similar, but biologically inactive, negative control is crucial for validating that the observed biological effects are due to the specific interaction with the target. biorxiv.org This strategy could unlock new insights into cellular signaling pathways and disease mechanisms.

Emerging Research Areas for Piperidine-Sulfonamide Hybrid Structures

A significant and emerging trend in medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This strategy aims to yield compounds with improved affinity, dual modes of action, or the ability to overcome drug resistance. The piperidine-sulfonamide core is an attractive scaffold for developing such hybrids.

Recent research has demonstrated the potential of this approach. For example, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and evaluated for their effectiveness as bactericides against plant bacterial diseases, with some compounds showing potent activity against pathogens like Xanthomonas oryzae pv. oryzae. researchgate.net Other studies have focused on creating hybrids of sulfonamides with moieties like pyrrole, aiming to overcome resistance to existing sulfonamide antibiotics. dntb.gov.ua These studies highlight a promising path forward, where the 1-Piperidinesulfonamide, 2-methyl- scaffold could be combined with other bioactive fragments to generate novel therapeutic candidates for a wide range of diseases, from infectious diseases to cancer. nih.gov

Table 2: Research on Bioactive Piperidine-Sulfonamide Hybrid Structures

Hybrid Moiety Target Application Key Finding Reference
Various substituted phenyls Plant bacterial diseases Compound C4 showed excellent inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), targeting dihydropteroate (B1496061) synthase (DHPS). researchgate.net
Pyrrole-carboxylate Antibacterial Certain hybrids demonstrated potent inhibition against S. typhimurium and E. coli, showing potential to overcome sulfonamide resistance. dntb.gov.ua

Q & A

Q. What are the recommended synthetic routes for preparing 1-Piperidinesulfonamide, 2-methyl- with high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-methylpiperidine using sulfonyl chlorides under controlled conditions. Key steps include:
  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of 2-methylpiperidine to sulfonyl chloride to minimize side reactions.
  • Temperature control : Reactions are best performed at 0–5°C to prevent exothermic decomposition .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for verifying the structural integrity of 1-Piperidinesulfonamide, 2-methyl-?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) identify characteristic peaks (e.g., piperidine ring protons at δ 1.4–2.8 ppm, sulfonamide NH at δ 7.2–7.5 ppm).
  • Mass spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 192.1).
  • HPLC : Use a reverse-phase system (UV detection at 254 nm) to assess purity (>98% recommended for biological assays) .

Q. How can researchers ensure batch-to-batch consistency in synthesizing 1-Piperidinesulfonamide, 2-methyl-?

  • Methodological Answer :
  • Standardized protocols : Document reaction parameters (time, temperature, reagent sources) rigorously.
  • Quality control (QC) : Perform batch-specific HPLC and NMR analyses. For sensitive assays (e.g., enzyme inhibition), request additional QC metrics like peptide content analysis or TFA removal (<1%) to minimize variability .

Advanced Research Questions

Q. What experimental strategies optimize reaction yields in multi-step syntheses of 1-Piperidinesulfonamide, 2-methyl- derivatives?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) using factorial designs. For example, a 65:35 methanol/buffer mobile phase (pH 4.6) improves chromatographic resolution of intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate sulfonylation. Yield improvements from 60% to 85% have been reported under optimized conditions .

Q. How should structure-activity relationship (SAR) studies for 1-Piperidinesulfonamide, 2-methyl- derivatives be designed?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock to predict binding affinities with target receptors (e.g., enzymes in the piperidine sulfonamide family).
  • In vitro assays : Test derivatives for biological activity (e.g., IC50_{50} values) against relevant targets. For example, evaluate inhibition of carbonic anhydrase isoforms using fluorometric assays .

Q. What methodologies resolve contradictions in reactivity data between 1-Piperidinesulfonamide, 2-methyl- and analogous piperidine derivatives?

  • Methodological Answer :
  • Comparative acid-base studies : Replicate experiments under identical conditions (e.g., -40°C for kinetic measurements) to assess relative acidities/reactivities. For instance, 2-methylpiperidine derivatives may exhibit weaker acidity compared to 4-methyl analogs, requiring adjusted reaction pH .
  • Control experiments : Include internal standards (e.g., deuterated analogs) in NMR studies to rule out solvent or temperature artifacts .

Q. How can advanced spectroscopic techniques confirm the stereochemical configuration of 1-Piperidinesulfonamide, 2-methyl-?

  • Methodological Answer :
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons (e.g., axial vs. equatorial positions on the piperidine ring).
  • X-ray crystallography : Resolve crystal structures to assign absolute configuration. Use synchrotron sources for high-resolution data (<1.0 Å) .

Q. What QC protocols are essential when using 1-Piperidinesulfonamide, 2-methyl- as a precursor in complex syntheses?

  • Methodological Answer :
  • Stability testing : Monitor degradation under storage conditions (e.g., 4°C vs. -20°C) via accelerated stability studies (40°C/75% RH for 4 weeks).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide). Reference standards from NIST or PubChem ensure accurate identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.